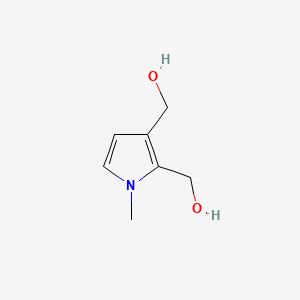

2,3-Bis(hydroxymethyl)-1-methylpyrrole

Description

Significance of Pyrrole (B145914) Architectures in Advanced Chemical Synthesis

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of organic chemistry. nih.govresearchgate.net Its unique electronic properties and reactivity make it a "privileged structure" in the synthesis of a vast array of organic molecules. researchgate.net The pyrrole nucleus is a fundamental component of many vital natural products, including heme, chlorophyll, and vitamin B12, highlighting its crucial role in biological systems. nih.govuctm.edu In the realm of synthetic chemistry, pyrrole derivatives are indispensable intermediates for creating pharmaceuticals, agrochemicals, dyes, and advanced materials. uctm.eduresearchgate.net Their applications extend to materials science, where they are integral to the development of organic light-emitting diodes (OLEDs), conductive polymers, and other functional materials. nih.gov The ability to functionalize the pyrrole ring at various positions allows for the fine-tuning of molecular properties, making it a versatile scaffold for targeted chemical design.

Research Landscape of Poly-Functionalized Pyrrole Compounds

The study of poly-functionalized pyrroles—pyrrole rings bearing multiple substituent groups—is a dynamic and rapidly evolving field of chemical research. nih.gov These compounds are of significant interest due to their diverse biological activities and their utility as building blocks for more complex molecular architectures. researchgate.netresearchgate.net Research in this area is driven by the quest for new therapeutic agents, with pyrrole derivatives showing promise as antibacterial, antifungal, anti-inflammatory, and antitumor agents. researchgate.netusm.edu

The synthesis of poly-functionalized pyrroles often presents a significant challenge, requiring the development of novel and efficient synthetic methodologies. Modern synthetic strategies focus on achieving high levels of regioselectivity and stereoselectivity, which are crucial for the biological activity of the target molecules. Key areas of investigation include the development of metal-catalyzed cross-coupling reactions, cycloaddition strategies, and one-pot multi-component reactions to construct these complex heterocyclic systems. nih.govorganic-chemistry.orgorganic-chemistry.org The ongoing exploration of the chemical space occupied by poly-functionalized pyrroles continues to yield compounds with novel properties and potential applications.

Specific Research Focus on 2,3-Bis(hydroxymethyl)-1-methylpyrrole within the Pyrrole Family

Within the extensive family of pyrrole compounds, this compound represents a molecule with distinct structural features that suggest significant potential in various research domains. The presence of two hydroxymethyl groups at adjacent positions (C2 and C3) on the N-methylated pyrrole ring offers multiple sites for further chemical modification. This di-functionality makes it a potentially valuable synthon for the construction of more complex heterocyclic systems, such as pyrrolizidines and other fused-ring structures.

The hydroxymethyl groups can act as handles for esterification, etherification, or conversion to other functional groups, enabling the synthesis of a diverse library of derivatives. Furthermore, the ability of these groups to participate in intramolecular hydrogen bonding or to chelate metal ions could impart unique conformational and reactive properties to the molecule. While specific research on this compound is not extensively documented in the public domain, its structural motifs are found in more complex molecules that have been investigated for their therapeutic potential, particularly as DNA cross-linking agents. The study of this compound and its derivatives could therefore provide valuable insights into the structure-activity relationships of functionalized pyrroles.

Structure

2D Structure

3D Structure

Properties

CAS No. |

53365-77-8 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

[2-(hydroxymethyl)-1-methylpyrrol-3-yl]methanol |

InChI |

InChI=1S/C7H11NO2/c1-8-3-2-6(4-9)7(8)5-10/h2-3,9-10H,4-5H2,1H3 |

InChI Key |

UURQCEWYWGXHEM-UHFFFAOYSA-N |

SMILES |

CN1C=CC(=C1CO)CO |

Canonical SMILES |

CN1C=CC(=C1CO)CO |

Other CAS No. |

53365-77-8 |

Synonyms |

2,3-bis(hydroxymethyl)-1-methylpyrrole bis(hydroxymethyl)-1-methylpyrrole |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Bis Hydroxymethyl 1 Methylpyrrole and Its Precursors

Direct Synthetic Routes to 2,3-Bis(hydroxymethyl)-1-methylpyrrole

Direct, one-pot syntheses of this compound are not extensively documented in the scientific literature. However, a plausible and effective strategy involves a two-step process: the initial construction of a suitably substituted pyrrole (B145914) ring bearing ester functionalities at the 2- and 3-positions, followed by the reduction of these ester groups to the corresponding hydroxymethyl groups.

A key precursor for this approach is a dialkyl 1-methyl-1H-pyrrole-2,3-dicarboxylate, such as dimethyl 1-methyl-1H-pyrrole-2,3-dicarboxylate. The synthesis of related pyrrole-2,3-dicarboxylate derivatives has been reported through a one-pot reaction involving triphenylphosphine, ammonium (B1175870) acetate, a dialkyl acetylenedicarboxylate (B1228247) (like dimethyl acetylenedicarboxylate - DMAD), and a 1,2-dicarbonyl compound. researchgate.net Adapting this for the target precursor would likely involve the use of methylamine (B109427) to introduce the N-methyl group.

Once the diester precursor, dimethyl 1-methyl-1H-pyrrole-2,3-dicarboxylate, is obtained, the subsequent and crucial step is its reduction to this compound. This transformation can be achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH4) is a standard reagent for the reduction of esters to primary alcohols and is widely used in organic synthesis for this purpose. byjus.comwikipedia.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

The chemoselective reduction of pyrrole dicarboxylates can be challenging. For instance, studies on pyrrole-2,5- and -2,4-dicarboxylates have shown that selective mono-reduction can be achieved using diisobutylaluminum hydride (DIBAL-H). nih.gov However, for a complete reduction of both ester groups to form the diol, a strong reducing agent like LiAlH4 would be necessary.

A proposed synthetic scheme is outlined below:

Scheme 1: Proposed Synthesis of this compound

A potential synthetic pathway to this compound via a pyrrole-2,3-dicarboxylate intermediate.

Multi-Component Reaction Strategies for Pyrrole Scaffold Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. These reactions are advantageous due to their atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. Several MCRs have been developed for the synthesis of substituted pyrroles.

One notable example is a three-component reaction for the synthesis of polysubstituted pyrrole derivatives using nitro compounds, phenacyl bromide or its derivatives, and dialkyl acetylenedicarboxylates, catalyzed by indium metal powder in dilute hydrochloric acid. Another approach involves the reaction of primary amines, alkyl propiolates, and diethyl oxalate (B1200264) in water without a catalyst. nih.gov

The Van Leusen pyrrole synthesis is a classic and versatile [3+2] cycloaddition reaction for producing various substituted pyrroles. organic-chemistry.org This reaction typically involves the use of tosylmethyl isocyanide (TosMIC) as a three-atom synthon which reacts with a Michael acceptor. Mechanochemical approaches to the Van Leusen synthesis have also been developed, providing 3,4-disubstituted pyrroles in good yields. researchgate.net

| MCR Strategy | Reactants | Catalyst/Conditions | Product Type |

| Indium-catalyzed | Nitro compounds, phenacyl bromides, dialkyl acetylenedicarboxylates | Indium powder, aq. HCl | Polysubstituted pyrroles |

| Catalyst-free | Primary amines, alkyl propiolates, diethyl oxalate | Water, 70°C | Polysubstituted pyrroles |

| Van Leusen | Tosylmethyl isocyanide (TosMIC), electron-deficient alkenes | Base (e.g., NaH) | 3,4-disubstituted pyrroles |

| Mechanochemical Van Leusen | TosMIC, various Michael acceptors | Ball milling | 3,4-disubstituted pyrroles |

Green Chemistry Approaches in Pyrrole Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These approaches are increasingly being applied to the synthesis of pyrroles.

Solvent-Free Reaction Conditions

Conducting reactions without a solvent minimizes waste and can lead to simpler work-up procedures and improved reaction rates. The Paal-Knorr synthesis, a classical method for preparing pyrroles from a 1,4-dicarbonyl compound and a primary amine, can be effectively performed under solvent-free conditions. nih.gov For instance, the condensation of 2,5-hexanedione (B30556) with primary amines has been achieved with excellent yields using a catalytic amount of praseodymium(III) trifluoromethanesulfonate (B1224126) under solvent-free conditions. rsc.org

Catalyst-Free and Environmentally Benign Syntheses

The development of catalyst-free synthetic methods is a significant goal in green chemistry. A catalyst- and solvent-free, three-component synthesis of tetrasubstituted pyrroles has been reported, which proceeds via the nucleophilic attack of a primary amine on a dialkyl acetylenedicarboxylate, followed by a Michael addition with a β-nitrostyrene. This method is noted for its high atom economy. Furthermore, catalyst-free dehydration and [3+2] cycloaddition reactions directly from 2-methylquinolines, aldehydes, and alkynoates have been developed, producing only water as a byproduct. masterorganicchemistry.com

Microwave-Aided Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, higher yields, and improved product purity. researchgate.net The Paal-Knorr condensation, for example, has been successfully carried out using microwave irradiation in the presence of various catalysts, including alkali and alkaline-earth chlorides, or even without a catalyst in water at elevated temperatures. acs.org Microwave-assisted protocols have also been developed for solid-phase synthesis of pyrrole derivatives through multi-component reactions. nih.gov

| Green Chemistry Approach | Key Features | Example Reaction |

| Solvent-Free | Reduced waste, simpler work-up | Paal-Knorr condensation with Pr(OTf)3 catalyst. rsc.org |

| Catalyst-Free | Avoids potentially toxic or expensive catalysts | Three-component reaction of amines, acetylenedicarboxylates, and nitrostyrenes. |

| Microwave-Aided | Faster reaction times, higher yields | Paal-Knorr condensation in water or with solid catalysts. acs.org |

Catalytic Methods in the Formation of Functionalized Pyrroles

Catalysis plays a pivotal role in the modern synthesis of functionalized pyrroles, enabling efficient and selective transformations. A wide array of catalysts, including those based on precious and earth-abundant metals, as well as organocatalysts, have been employed.

Ruthenium-based pincer-type catalysts have been utilized for the synthesis of substituted pyrroles through the dehydrogenative coupling of secondary alcohols and amino alcohols. In a different approach, palladium, ruthenium, and iron catalysts have been shown to enable a general synthesis of 2-substituted pyrroles with water and ethene as the only byproducts. A notable development in green catalysis is the use of a homogeneous iron catalyst for the cascade synthesis of pyrroles from nitroarenes, using formic acid or molecular hydrogen as green reductants.

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, offers a metal-free alternative for pyrrole synthesis. For instance, L-proline has been shown to catalyze the Paal-Knorr synthesis for the construction of highly functionalized pyrroles. Choline chloride in combination with urea (B33335) has been used as an environmentally friendly catalyst system for the synthesis of N-substituted pyrroles from 1,4-diones and various amines.

| Catalytic Method | Catalyst Type | Reactants | Key Advantages |

| Metal Catalysis | Ruthenium pincer complex | Secondary alcohols, amino alcohols | Dehydrogenative coupling |

| Metal Catalysis | Homogeneous iron complex | Nitroarenes, 1,4-dicarbonyls | High functional group tolerance, green reductants |

| Organocatalysis | L-proline | 1,4-dicarbonyls, amines | Metal-free, mild conditions |

| Organocatalysis | Choline chloride/urea | 1,4-diones, amines | Environmentally friendly solvent/catalyst system |

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful and regioselective methods for constructing the 2,3-disubstituted pyrrole skeleton, which serves as the core of the target molecule. These methods often provide high atom economy and functional group tolerance.

A general and highly regioselective synthesis of substituted pyrroles has been achieved through a ruthenium-catalyzed three-component reaction. researchgate.net This approach effectively combines ketones, amines, and vicinal diols to yield a variety of pyrrole derivatives in reasonable to excellent yields. researchgate.net The reaction proceeds with a commercially available ruthenium catalyst and a catalytic amount of base, highlighting its practicality. researchgate.net

Similarly, rhodium and zinc catalysts have been employed for the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted pyrroles from dienyl azides at room temperature. mdpi.com This method is efficient for a range of substrates, including those with electron-rich and electron-poor aryl substituents. mdpi.com Notably, zinc iodide was found to be a cost-effective and equally effective catalyst compared to its rhodium counterpart. mdpi.com

Chelated glycine (B1666218) ester enolates can undergo a 1,4-addition to alkynyl Fischer carbene complexes, which initiates a domino process resulting in the formation of 2,3-disubstituted pyrroles. acs.org Furthermore, a copper(I)-catalyzed three-component coupling of 1,3-dicarbonyl compounds, aryl amines, and β-nitrostyrene provides an alternative route to polysubstituted pyrroles. nih.gov

Table 1: Selected Transition Metal-Catalyzed Syntheses of Substituted Pyrroles

| Catalyst System | Reactants | Product Type | Yield | Reference |

|---|---|---|---|---|

| Ruthenium complex | Ketones, Amines, Vicinal diols | Substituted pyrroles | Good to Excellent | researchgate.net |

| Rh₂(O₂CC₃F₇)₄ or ZnI₂ | Dienyl azides | 2,5-disubstituted and 2,4,5-trisubstituted pyrroles | Not specified | mdpi.com |

| Fischer carbene complexes | Chelated glycine ester enolates, Alkynes | 2,3-disubstituted pyrroles | Not specified | acs.org |

| CuI | 1,3-Dicarbonyl compounds, Aryl amines, β-Nitrostyrene | Polysubstituted pyrroles | Good to Excellent | nih.gov |

Nanocatalyst Applications in Pyrrole Synthesis

The use of nanocatalysts in organic synthesis has gained significant traction due to benefits such as high efficiency, reusability, and often milder reaction conditions. Various nanocatalytic systems have been successfully applied to the synthesis of pyrrole derivatives.

Magnetic nanoparticles (MNPs) have proven to be particularly useful as they can be easily separated from the reaction mixture using an external magnet. rsc.org For instance, Fe₃O₄@SiO₂-PTMS-guanidine-SA magnetic nanoparticles have been used as an effective catalyst for the synthesis of N-substituted pyrroles from primary amines and 2,5-hexanedione under mild conditions with high to excellent yields. rsc.org Similarly, nickel ferrite (B1171679) nanoparticles have been utilized in the one-pot, four-component reaction of aldehydes, amines, 1,3-dicarbonyl compounds, and nitromethane (B149229) to produce substituted pyrroles. globaljournals.org

Another novel magnetic nanocatalyst, Fe₃O₄@L-proline@SO₃H, has been developed for the synthesis of N-substituted pyrroles from hexane-2,5-dione and amines. rsc.org This reaction proceeds at room temperature under ultrasonic irradiation and solvent-free conditions, yielding products in high isolated yields (65–90%). rsc.org The development of such nanocatalysts aligns with the principles of green chemistry by improving reaction efficiency and simplifying catalyst recovery. rsc.org

Table 2: Examples of Nanocatalysts in Pyrrole Synthesis

| Nanocatalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Fe₃O₄@SiO₂-PTMS-guanidine-SA | Paal-Knorr condensation | Magnetically recoverable, mild conditions | rsc.org |

| Nickel ferrite nanoparticles | Four-component reaction | Reusable, neat conditions | globaljournals.org |

| Fe₃O₄@L-proline@SO₃H | Paal-Knorr condensation | Magnetically recoverable, ultrasonic irradiation, solvent-free | rsc.org |

| ZnO nanoparticles | Four-component reaction | Reusable, room temperature, eco-friendly | researchgate.net |

Regioselective Functionalization Techniques for Pyrrole Derivatives

Achieving regioselectivity is paramount when synthesizing a specific isomer such as this compound. Various strategies have been developed to control the position of substituents on the pyrrole ring.

One effective technique involves using the pyrrole moiety itself as a directing group. For example, the pyrrole ring can direct the Pd(II)-catalyzed ortho-functionalization of C(sp²)-H bonds on an attached phenyl group. journalofscience.orgnih.gov In this case, precoordination of the palladium catalyst to the pyrrole nitrogen enables a regioselective attack at the ortho-position of the benzene (B151609) ring. journalofscience.orgnih.gov This principle could be adapted to direct functionalization at the C2 position of the pyrrole ring itself.

A modular, three-step sequence allows for the construction of pyrroles with variability at the N-sulfonyl group and the C2 and C3 substituents. nih.gov This method proceeds via a 5-exo-trig cyclization and offers a rational way to introduce desired functionalities at specific positions. nih.gov

Furthermore, the synthesis of 2,3-disubstituted pyrroles has been described starting from α-halogenated ketimines. nih.gov These precursors are used to generate 3-halo-1-azaallylic carbanions, which then react with ω-iodoazides. Subsequent treatment with tin(II) chloride leads to halogenated cyclic imines that can be converted into the desired 2,3-disubstituted pyrroles. nih.gov Gold-catalyzed cycloisomerization/nucleophilic addition/C-O rearrangement of readily available pyrrole precursors has also been developed for the synthesis of 7,8-disubstituted 7,8-dihydroindolizin-6(5H)-ones, demonstrating a sophisticated method for functionalizing pyrrole derivatives. nih.gov

Synthesis of Isotope-Enriched Pyrrole Building Blocks for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms and metabolic pathways. nih.govnih.gov The synthesis of isotope-enriched pyrrole building blocks provides access to probes for non-invasive, isotope-sensitive techniques like NMR spectroscopy and mass spectrometry. globaljournals.org

Access to pyrroles enriched with stable isotopes such as ¹³C and ¹⁵N at any position is crucial for metabolic studies. globaljournals.org Synthetic routes have been developed to produce a variety of labeled pyrrole derivatives. For example, ¹³C bis-labeled pyrrole-2,4-dicarboxylic acid esters have been used to identify the metabolic pathways of related compounds in rats. nih.gov

The synthesis of these labeled building blocks often starts from commercially available isotopically enriched starting materials. For instance, [¹⁵N]-phthalimide can be used as a precursor to synthesize [1-¹⁵N]-3-formyl-4-methyl-1H-pyrrole. globaljournals.org Similarly, ¹³C-labeled acetic acid can be converted into ethyl [4-¹³C]-4-nitrobutyrate, a key intermediate for labeled porphobilinogen (B132115) synthesis. globaljournals.org A general approach for ¹⁵N-labeling of pyridines has been reported, which involves a ring-opening and ring-closing sequence with commercially available ¹⁵NH₄Cl, achieving over 95% ¹⁵N-incorporation. acs.org While this is for a different heterocycle, the principles of using simple labeled sources are broadly applicable.

These methods provide a foundation for creating specifically labeled versions of this compound to study its behavior in biological systems or to investigate the mechanisms of reactions in which it participates.

Reactivity and Mechanistic Investigations of 2,3 Bis Hydroxymethyl 1 Methylpyrrole and Its Derivatives

Transformations of the Hydroxymethyl Substituents

The two hydroxymethyl groups are amenable to a variety of chemical modifications, including oxidation, esterification, etherification, nucleophilic displacement, and condensation reactions. These transformations are pivotal in the synthesis of more complex pyrrolic structures.

The oxidation of hydroxymethyl groups on a pyrrole (B145914) ring is a fundamental transformation. The oxidation of 3-(1-hydroxybutyl)-1-methylpyrrole, for instance, yields the corresponding 3-acylpyrrole derivative. orgsyn.org This suggests that the hydroxymethyl groups of 2,3-bis(hydroxymethyl)-1-methylpyrrole can be selectively or fully oxidized to the corresponding aldehydes and carboxylic acids under controlled conditions. The specific products obtained would depend on the oxidizing agent used and the reaction conditions.

| Oxidizing Agent | Expected Product(s) |

| Mild (e.g., MnO₂) | 2-Formyl-3-hydroxymethyl-1-methylpyrrole, 3-Formyl-2-hydroxymethyl-1-methylpyrrole, 2,3-Diformyl-1-methylpyrrole |

| Strong (e.g., KMnO₄) | 1-Methylpyrrole-2,3-dicarboxylic acid |

This table presents expected products based on general oxidation reactions of similar compounds.

The primary alcohol functionalities of the hydroxymethyl groups readily undergo esterification and etherification. Standard protocols, such as reaction with acyl chlorides or anhydrides in the presence of a base for esterification, or with alkyl halides under Williamson ether synthesis conditions, are expected to yield the corresponding di-esters and di-ethers. These reactions provide a means to introduce a wide array of functional groups, thereby modifying the solubility, and electronic properties of the parent molecule.

The hydroxyl groups of the hydroxymethyl substituents can be converted into better leaving groups, such as tosylates or halides, to facilitate nucleophilic displacement. This allows for the introduction of various nucleophiles, including azides, cyanides, and thiols, leading to the formation of a diverse range of functionalized pyrroles.

Under acidic conditions, 2-(hydroxymethyl)pyrroles are known to undergo oligomerization. nih.gov Similarly, 2,5-bis(hydroxymethyl)pyrrole is prone to polymerization through self-condensation. wikipedia.org It is therefore anticipated that this compound would exhibit similar behavior, potentially leading to the formation of dimers, trimers, and higher oligomers through the formation of methylene (B1212753) bridges between the pyrrole rings. The regiochemistry of this condensation would be influenced by the relative reactivity of the two hydroxymethyl groups.

Reactions of the Pyrrole Ring System

The pyrrole ring in this compound is electron-rich and thus susceptible to electrophilic attack. The substitution pattern is governed by the directing effects of the N-methyl and the two hydroxymethyl groups.

Pyrrole itself undergoes electrophilic aromatic substitution preferentially at the C2 position. pearson.com For 1-methylpyrrole (B46729), electrophilic attack occurs at the C2 and C5 positions. In the case of 2,3-disubstituted-1-methylpyrrole, the incoming electrophile is expected to attack the available C5 position, which is activated by the nitrogen atom and less sterically hindered than the C4 position. The reaction of 1-methylpyrrole with N-chloroimides has been shown to proceed via an addition-elimination mechanism. rsc.org

| Electrophilic Reagent | Expected Major Product |

| Nitrating Mixture (HNO₃/H₂SO₄) | 2,3-Bis(hydroxymethyl)-1-methyl-5-nitropyrrole |

| Halogenating Agent (e.g., NBS) | 5-Bromo-2,3-bis(hydroxymethyl)-1-methylpyrrole |

| Acylating Agent (e.g., Ac₂O/Lewis Acid) | 5-Acetyl-2,3-bis(hydroxymethyl)-1-methylpyrrole |

This table presents expected products based on general electrophilic aromatic substitution reactions of pyrroles.

Cycloaddition Reactions (e.g., Diels-Alder)

The reactivity of this compound in cycloaddition reactions is primarily explored through its transformation into highly reactive intermediates, such as pyrrole-2,3-quinodimethanes. These intermediates are readily generated in situ from the diol precursor and serve as versatile dienes in [4+2] cycloaddition reactions, including the Diels-Alder reaction. The process allows for the construction of complex fused heterocyclic systems.

Beyond the generation of quinodimethane intermediates for Diels-Alder reactions, the pyrrole ring itself can participate in other types of cycloadditions. For instance, the Huisgen [3+2] cycloaddition has been utilized to synthesize new pyrrole derivatives by reacting ylide intermediates with dipolarophiles like asymmetrical acetylenes. nih.gov Theoretical studies have also investigated the cycloaddition of ozone to the C2 and C3 positions of the pyrrole ring. researchgate.net

The general reactivity of pyrrole derivatives in cycloaddition reactions is summarized in the table below.

| Reaction Type | Reactant(s) | Product Type | Reference(s) |

| Diels-Alder | Pyrrole-2,3-quinodimethane (from precursor) + Dienophile | Fused bicyclic heterocycles | |

| [3+2] Cycloaddition | Ylide intermediate + Asymmetrical acetylene | Substituted pyrroles | nih.gov |

| Ozone Cycloaddition | Pyrrole + Ozone | Ring-opened products | researchgate.net |

Metal-Catalyzed Cross-Coupling Strategies

Metal-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of the pyrrole core, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net Various strategies have been developed for pyrrole derivatives, often requiring N-protection to modulate the electron-rich nature of the heterocycle and prevent catalyst deactivation. thieme-connect.com

Palladium-catalyzed reactions are among the most common. nih.govnih.gov For example, a general method for the conversion of pyrrole anions to 2-arylpyrroles has been developed using a palladium precatalyst and sterically demanding 2-(dialkylphosphino)biphenyl ligands. nih.gov This method allows for the cross-coupling of (pyrrolyl)zinc chloride with a wide array of aryl halides, including chlorides and bromides, under mild conditions. nih.gov Similarly, Suzuki-Miyaura and Stille cross-coupling reactions are employed, using N-protected bromopyrroles with boronic acids or organostannanes, respectively. thieme-connect.comresearchgate.net Copper-catalyzed systems have also been shown to be effective for certain transformations, including the coupling of diols and primary amines to form N-substituted pyrroles. organic-chemistry.org

The table below outlines common metal-catalyzed cross-coupling reactions for pyrrole functionalization.

| Coupling Reaction | Catalyst System | Substrates | Product | Reference(s) |

| Suzuki-Miyaura | Palladium complex (e.g., PS-Pd-NHC) | N-protected halopyrrole + Arylboronic acid | Aryl-substituted pyrrole | thieme-connect.comresearchgate.net |

| Stille | Palladium complex (e.g., cyclopalladated ferrocenylimine) | N-protected halopyrrole + Organostannane | Alkyl/Aryl-substituted pyrrole | thieme-connect.comresearchgate.net |

| Buchwald-Hartwig | Palladium complex + Buchwald ligand (e.g., RuPhos) | Halopyrrole + Amine | N-aryl/alkyl pyrrole or Aminopyrrole | nih.gov |

| Heck | Palladium complex | Halopyrrole + Alkene | Alkenyl-substituted pyrrole | numberanalytics.com |

| Sonogashira | Palladium/Copper co-catalyst | Halopyrrole + Terminal alkyne | Alkynyl-substituted pyrrole | researchgate.net |

| Kumada | Palladium or Nickel complex | Halopyrrole + Grignard reagent | Alkyl/Aryl-substituted pyrrole |

Carbene Incorporation and C-H Functionalization

Direct C-H functionalization has emerged as an atom-economical strategy for modifying the pyrrole scaffold, avoiding the need for pre-functionalized starting materials. chemistryviews.orgnih.gov This approach includes carbene incorporation and metal-catalyzed C-H activation.

Carbene transfer reactions, often utilizing diazo compounds as carbene precursors, provide a direct route to C-H functionalization. researchgate.net For instance, copper-catalyzed reactions can achieve selective insertion of a carbene into the Cα-H bond of 1H-pyrroles. researchgate.net A more classical approach, the Ciamician-Dennstedt rearrangement, involves the insertion of a carbene into the pyrrole ring to achieve ring expansion to pyridines. acs.org Recent methodologies have expanded this reaction to include α-halogen-free carbenes generated from N-triftosylhydrazones. researchgate.net

Transition metal-catalyzed C-H activation offers another powerful avenue for derivatization. researchgate.net Ruthenium(II) has been used to catalyze the C2-H arylation of indoles and pyrroles with boronic acids under oxidative conditions. chemistryviews.org Rhodium catalysts have enabled the synthesis of pyrroles through the allylic sp3 C-H activation of enamines followed by intermolecular coupling with alkynes. nih.gov Furthermore, a metal-free catalytic route for the activation of C(sp3)-H bonds in N-protected dialkylpyrroles has been reported using the Lewis acid HB(C₆F₅)₂. researchgate.net

| Functionalization Method | Catalyst/Reagent | Substrate Type | Key Transformation | Reference(s) |

| Carbene Insertion | TpxCu complexes + Diazo compound | 1H-Pyrrole | Selective Cα-H alkylation | researchgate.net |

| Ciamician-Dennstedt | N-triftosylhydrazone (Carbene precursor) | Pyrrole/Indole | Ring expansion to Pyridine/Quinoline | researchgate.net |

| C-H Arylation | Ru(II) complex + Oxidant | N-substituted pyrrole + Boronic acid | Selective C2-H arylation | chemistryviews.org |

| Allylic C-H Activation | Rh(I) complex + Oxidant | Enamine + Alkyne | Pyrrole synthesis | nih.gov |

| Alkyl C(sp3)-H Amination | HB(C₆F₅)₂ | N-protected dialkylpyrrole + Azodicarboxylate | C-H amination of alkyl side chain | researchgate.net |

Exploration of Reaction Mechanisms via Advanced Methodologies

Understanding the intricate mechanisms of reactions involving pyrrole derivatives is crucial for optimizing existing transformations and designing new synthetic routes. A variety of advanced experimental and computational methodologies are employed for these mechanistic investigations.

Computational Chemistry has become an indispensable tool. High-level quantum chemical methods, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) and Density Functional Theory (DFT), are used to explore reaction pathways. researchgate.netacs.orgresearchgate.net For example, the mechanism for the reaction of the pyrrole radical cation with O(³P) was investigated using the CCSD(T)//M06-2X method, characterizing multiple product channels and their corresponding energy barriers. researchgate.net DFT calculations have also been used to support the proposed selectivity-determining cyclopropanation step in the ring expansion of pyrroles. acs.orgresearchgate.net

Kinetic Studies provide experimental data on reaction rates and orders, which are essential for validating proposed mechanisms. researchgate.netnih.gov Studies on the pyrolysis of pyrrole have been conducted in jet-stirred and shock-tube reactors to develop detailed kinetic models of its decomposition pathways. nih.gov

Spectroscopic Techniques are used for the direct observation of reactive intermediates. In situ methods can provide real-time information about the species present in a reaction mixture. H/D exchange experiments, monitored by techniques like NMR spectroscopy, can reveal whether a C-H activation step is reversible and potentially rate-limiting. acs.org

| Methodology | Application | Insights Gained | Reference(s) |

| Quantum Chemistry (DFT, CCSD(T)) | Mapping potential energy surfaces, calculating transition state energies | Reaction pathways, regioselectivity, kinetic vs. thermodynamic control | researchgate.netacs.orgresearchgate.netresearchgate.net |

| Kinetic Modeling | Simulating reaction profiles under various conditions | Rate constants, branching ratios, temperature/pressure dependence | researchgate.netnih.gov |

| Spectroscopic Analysis (NMR, IR) | Characterizing stable products and intermediates | Structural confirmation, evidence for proposed intermediates | nih.gov |

| H/D Exchange Experiments | Probing the reversibility of C-H activation steps | Mechanistic details of C-H functionalization (e.g., reversible, non-rate-limiting) | acs.org |

Studies on DNA Interstrand Cross-Linking Mechanisms (as a model for bifunctional electrophiles, excluding therapeutic outcomes)

Bifunctional alkylating agents are compounds capable of forming covalent bonds with two distinct nucleophilic sites, leading to the formation of cross-links. nih.gov Derivatives of this compound serve as important models for studying the mechanism of DNA interstrand cross-linking (ICL). nih.govresearchgate.net These compounds are not inherently reactive but are activated in situ under physiological conditions, typically through acid-catalyzed loss of water, to generate a highly electrophilic pyrrole-2,3-quinodimethane intermediate.

This electrophilic intermediate can then react with nucleophilic sites on DNA bases, most commonly the N7 position of guanine (B1146940) or the N3 position of adenine. nih.govmdpi.com The mechanism proceeds in two steps:

Mono-alkylation: The first electrophilic center of the activated intermediate reacts with a DNA base on one strand, forming a monoadduct.

Cross-linking: The second electrophilic center reacts with a base on the complementary DNA strand, forming an interstrand cross-link. nih.gov This covalent linkage prevents the separation of the DNA strands. nih.gov

The formation of these cross-links introduces significant distortion to the DNA helix. nih.gov The distance between the two reactive centers on the alkylating agent dictates the sequence specificity of the cross-linking reaction. For example, nitrogen mustard forms cross-links almost exclusively between guanine residues in 5'-GNC-3' sequences. nih.gov Studies with pyrrole-based bifunctional electrophiles help elucidate the structural and conformational constraints imposed on the DNA by the cross-link, providing fundamental insights into the chemical biology of DNA damage by such agents. nih.govumn.edunih.gov

| Feature | Description | Reference(s) |

| Activation | Acid-catalyzed dehydration of the bis(hydroxymethyl) groups. | nih.govresearchgate.net |

| Reactive Intermediate | Electrophilic pyrrole-2,3-quinodimethane. | nih.govresearchgate.net |

| Mechanism | Two-step process: initial mono-alkylation followed by interstrand cross-linking. | nih.gov |

| DNA Target Sites | Nucleophilic positions on DNA bases, primarily N7 of guanine. | nih.govmdpi.com |

| Consequence | Formation of a covalent interstrand cross-link, preventing DNA strand separation. | nih.gov |

Derivatization and Functionalization Strategies

Synthesis of Advanced Pyrrole-Based Monomers for Polymerization

While the direct polymerization of 2,3-Bis(hydroxymethyl)-1-methylpyrrole is not extensively documented, its functional groups are amenable to modification to produce monomers for polymerization. The hydroxyl groups can be esterified or etherified with polymerizable moieties, such as acrylates or styrenes, to create pyrrole-containing monomers. These monomers could then be incorporated into polymers, introducing the pyrrole (B145914) heterocycle into the polymer backbone or as a pendant group. Such materials could possess unique electronic or thermal properties.

Another approach to polymerization involves the reaction of N-methylpyrrole with bis-triazolinediones, which proceeds via an electrophilic aromatic substitution at the 2 and 5 positions of the pyrrole ring. capes.gov.br Although this does not directly utilize the hydroxymethyl groups of this compound, it illustrates a pathway for creating polymers from pyrrole derivatives. capes.gov.br

Formation of Fused Heterocyclic Systems Containing Pyrrole Moieties

The diol functionality of this compound is an ideal precursor for intramolecular cyclization reactions to form fused heterocyclic systems. These reactions typically involve converting the hydroxyl groups into better leaving groups or more reactive species that can subsequently react with another part of the molecule or with an external reagent to close a new ring.

A prominent strategy involves the intramolecular cyclization of N-alkyne-substituted pyrrole esters. beilstein-journals.org While this specific example does not start with this compound, the principle of using functional groups on the pyrrole ring to build fused systems is well-established. For instance, the two hydroxymethyl groups can be transformed into a dialdehyde (B1249045) or a diacid, which can then undergo condensation reactions to form fused rings like pyrrolo[2,1-a]isoquinolines or related structures. nih.gov Such fused systems are of significant interest due to their presence in various biologically active natural products. nih.gov

Design and Synthesis of Complex Polycyclic Scaffolds

Beyond simple fused systems, this compound is a key starting material for constructing intricate polycyclic scaffolds. The development of bis(hydroxymethyl)pyrrole analogs has been a significant area of research for creating bifunctional DNA cross-linking agents. nih.govresearchgate.net In these syntheses, the bis(hydroxymethyl)pyrrole unit acts as a latent electrophile that, upon activation, can form covalent bonds.

This reactivity has been harnessed to create complex polycyclic structures. For example, derivatives of bis(hydroxymethyl)pyrrole are used to synthesize indolizino[6,7-b]indoles. researchgate.net This process involves the generation of a reactive intermediate from the diol that undergoes a cycloaddition or condensation cascade to build the complex polycyclic framework. Similarly, these pyrrole precursors have been used to synthesize 1,2-bis(hydroxymethyl)pyrrolo[2,1-a]phthalazine hybrids, which are complex molecules designed with specific biological targets in mind. researchgate.net

Development of Pyrrole-Based Ligands for Coordination Chemistry and Catalysis

The nitrogen atom of the pyrrole ring and the oxygen atoms of the two hydroxymethyl groups in this compound make it a potential tridentate ligand for coordinating with metal ions. The development of pyrrole-based ligands is an active area of research for applications in catalysis and materials science. researchgate.netresearchgate.net

Metal complexes using tetradentate Schiff base ligands derived from pyrrole have been synthesized and studied for their ability to coordinate with metals like Zn(II), Ni(II), and Cu(II). nih.gov While not directly using this compound, these studies demonstrate the utility of pyrrole moieties in coordination chemistry. nih.gov The specific geometry of this compound could offer a unique coordination environment for transition metals, potentially leading to catalysts with novel reactivity or selectivity. For instance, coordination complexes with transition metals are being explored for their catalytic activity in reactions like the oxidation of anilines and for their antimicrobial properties. mdpi.com

Synthesis of Pyrrole-Containing Hybrid Molecules

A powerful strategy in medicinal chemistry is the creation of hybrid molecules, which combine two or more distinct pharmacophores to generate compounds with dual or enhanced mechanisms of action. researchgate.net The bis(hydroxymethyl)pyrrole scaffold is a key component in this approach, often serving as the DNA-damaging moiety. nih.govresearchgate.net

Researchers have successfully synthesized hybrid molecules by conjugating a bis(hydroxymethyl)pyrrole fragment with other biologically active units. Notable examples include:

Indolizino[6,7-b]indoles : These hybrids merge a bis(hydroxymethyl)pyrrole moiety, which acts as a DNA cross-linking agent, with a β-carboline group, known for its topoisomerase inhibitory activity. researchgate.net

Pyrrolo[2,1-a]phthalazine Hybrids : In these molecules, the bis(hydroxymethyl)pyrrole unit is fused with a phthalazine (B143731) pharmacophore. researchgate.net The phthalazine part often functions as an angiogenesis inhibitor by targeting receptors like VEGFR-2, while the pyrrole part induces DNA damage. researchgate.net

These hybrid molecules have demonstrated significant potential as anticancer agents by simultaneously targeting multiple cellular pathways. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,3 Bis Hydroxymethyl 1 Methylpyrrole

The definitive structural confirmation and in-depth analysis of "2,3-Bis(hydroxymethyl)-1-methylpyrrole" rely on a suite of advanced spectroscopic techniques. These methods provide detailed information on the molecule's atomic connectivity, molecular weight, and the nature of its functional groups.

Theoretical and Computational Chemistry Studies

Computational Modeling of Reaction Pathways and Transition States

There is no available research that specifically models the reaction pathways and transition states involving 2,3-Bis(hydroxymethyl)-1-methylpyrrole. This type of computational work is crucial for understanding the mechanisms of chemical reactions, including determining activation energies and identifying intermediate structures. The absence of such studies indicates a gap in the understanding of the mechanistic chemistry of this particular pyrrole (B145914) derivative.

Molecular Dynamics Simulations of Molecular Interactions

No publications detailing molecular dynamics (MD) simulations for this compound were found. MD simulations are used to study the dynamic behavior of molecules over time, providing valuable information about conformational changes, interactions with solvents, and the formation of intermolecular complexes. Without such simulations, the behavior of this compound in different environments remains computationally unexplored.

Prediction of Structure-Reactivity Relationships via Computational Models

There are no specific Quantitative Structure-Activity Relationship (QSAR) or other computational models in the literature that predict the structure-reactivity relationships for this compound. acs.org QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. acs.org While general methodologies for QSAR exist and have been applied to other classes of compounds, their specific application to predict the reactivity of this compound has not been reported. acs.orgresearchgate.net

Applications of 2,3 Bis Hydroxymethyl 1 Methylpyrrole and Its Derivatives in Chemical Science

Building Blocks in Organic Synthesis

The unique structural features of 2,3-bis(hydroxymethyl)-1-methylpyrrole make it an attractive starting material for the synthesis of a variety of organic compounds. Its ability to undergo transformations at the hydroxymethyl positions, as well as on the pyrrole (B145914) ring itself, provides synthetic chemists with a powerful tool for constructing intricate molecular architectures.

Pyrrole-containing compounds are ubiquitous in nature and constitute the core of many biologically significant molecules. While direct utilization of this compound in the total synthesis of a specific complex natural product is not extensively documented, the closely related 2,5-bis(hydroxymethyl)pyrrole serves as a crucial intermediate in the synthesis of porphyrins. Porphyrins are large heterocyclic macrocycles that form the active core of essential biomolecules like hemoglobin and chlorophyll wikipedia.org. The synthesis of hexahydroporphine, the fundamental porphyrinogen core, has been achieved using 2,5-bis(hydroxymethyl)pyrrole, highlighting the importance of dihydroxymethylated pyrroles as precursors to these vital natural products wikipedia.org.

The synthesis of other complex pyrrole-containing natural products, such as the marine alkaloids lamellarins and the cytotoxic agent roseophilin, often involves the construction of a substituted pyrrole ring as a key step. nih.govnih.govnih.govnih.gov Although these syntheses may not start directly from this compound, they underscore the significance of functionalized pyrrole derivatives as fundamental building blocks in the assembly of complex natural product frameworks. The reactivity of the hydroxymethyl groups in this compound offers potential for its use in the synthesis of analogues of these natural products.

The bifunctionality of this compound makes it an ideal precursor for the synthesis of novel heterocyclic compounds through cyclization reactions. The two hydroxymethyl groups can react with a variety of reagents to form new rings fused to the pyrrole core.

A notable example is the development of bis(hydroxymethyl)pyrrole analogs as bifunctional DNA cross-linking agents. nih.gov These compounds are designed to react with DNA, forming covalent bonds that can inhibit DNA replication and transcription. The synthesis of these complex heterocyclic structures relies on the reactivity of the hydroxymethyl groups to introduce the necessary functionalities for their intended biological purpose.

Furthermore, the synthesis of lamellarins, which are polycyclic aromatic alkaloids containing a central pyrrole core, often proceeds through the formation of functionalized pyrrole intermediates. nih.govnih.gov The synthetic strategies employed in the construction of these complex molecules demonstrate the utility of substituted pyrroles in building elaborate heterocyclic systems.

Applications in Polymer Science and Materials Chemistry

The ability of this compound to undergo polymerization and to be incorporated into larger material structures has led to its exploration in polymer science and materials chemistry. The resulting materials often exhibit interesting electronic, optical, and mechanical properties.

Polypyrrole is an intrinsically conducting polymer that has been extensively studied for its electronic properties. The introduction of substituents onto the pyrrole ring can modify the properties of the resulting polymer. Poly(N-methylpyrrole), a derivative of the parent compound of interest, is known to be a conducting polymer with good thermal stability. The electrical conductivity of polypyrrole and its derivatives arises from the conjugated π-electron system along the polymer backbone.

While the direct polymerization of this compound is not widely reported, the presence of the hydroxymethyl groups offers a route to functional polymers. These groups can be used for post-polymerization modification or to induce cross-linking, which can enhance the mechanical properties and stability of the polymer films. The electropolymerization of pyrrole and its derivatives is a common method to produce thin, uniform, and adherent conducting films on electrode surfaces. nih.govresearchgate.netnih.govmdpi.com

Table 1: Conductivity of Selected Polypyrrole Derivatives| Polymer | Dopant | Conductivity (S/cm) |

|---|---|---|

| Poly(N-methylpyrrole) | BF4- | 10-100 |

| Polypyrrole | ClO4- | 100-200 |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | PSS | 300-500 |

The functional groups present in this compound and its derivatives make them valuable precursors for the development of functional materials with specific applications.

Sensors: Functionalized polypyrrole films have shown significant promise in the development of chemical and biological sensors. nih.gov The ability to modify the pyrrole monomer with specific functional groups, such as carboxyl groups, allows for the creation of surfaces with specific recognition capabilities. These functionalized films can be used to immobilize biomolecules or to selectively interact with target analytes, leading to a measurable change in the electrical or optical properties of the polymer.

Optical Materials: Pyrrole-based derivatives are also being explored for their potential in optical materials. For instance, certain pyrrole derivatives have been designed and synthesized for use as blue colorants in color filters for image sensors. mdpi.com These materials exhibit excellent optical and thermal properties, including high molar extinction coefficients. The ability to tune the electronic structure of the pyrrole ring through substitution allows for the control of its absorption and emission properties, making these compounds suitable for various optical applications. Porphyrin-based polymers, which can be synthesized from pyrrole derivatives, are also being investigated for their non-linear optical properties. frontiersin.org

Table 2: Properties of a Pyrrole-Based Blue Colorant for Optical Filters| Property | Value |

|---|---|

| Maximum Absorption Wavelength (λmax) | 610 nm |

| Molar Extinction Coefficient (ε) | 7.5 x 10^4 M-1cm-1 |

| Thermal Decomposition Temperature (Td) | > 300 °C |

The interaction of pyrrole derivatives with other materials can be exploited to improve the mechanical properties of polymer composites. While not a traditional reinforcing filler, functionalized pyrrole compounds can act as adhesion promoters or crosslinking agents at the interface between the polymer matrix and a reinforcing phase.

A study has shown that a pyrrole-based coating can significantly improve the fiber-matrix adhesion in carbon fiber reinforced polyphenylene sulfide composites. utwente.nl This improved adhesion leads to a notable increase in the short beam strength and in-plane shear strength of the composite material. The proposed mechanism involves π-π stacking interactions between the pyrrole ring and the carbon fiber surface, while a functional group on the pyrrole derivative interacts with the polymer matrix.

In a similar vein, pyrrole compounds have been used as crosslinking agents in elastomer composites for high-performance tires. nih.gov Copolymers of sulfur and a dipyrrole derivative were shown to improve the vulcanization efficiency, crosslinking density, and dynamic rigidity of the rubber composite. These examples demonstrate the potential of pyrrole derivatives to enhance the mechanical performance of composite materials by improving the interfacial interactions between their components.

Use as Ligands and Precursors in Catalysis

Homogeneous Catalysis

In the realm of homogeneous catalysis, the utility of a ligand is determined by its ability to coordinate to a metal center and influence its catalytic activity, selectivity, and stability. The transformation of the diol functionality of this compound into other donor groups, such as phosphines, could yield valuable bidentate ligands.

Potential as a Precursor to Diphosphine Ligands:

The conversion of the hydroxymethyl groups to phosphinomethyl groups would result in a P,P-bidentate ligand. The synthesis of such diphosphine ligands is a common strategy for creating effective ligands for a variety of metal-catalyzed reactions. The general synthetic approach would involve the conversion of the alcohol groups to a leaving group (e.g., tosylate or halide) followed by nucleophilic substitution with a phosphide anion.

The resulting diphosphine ligand, a derivative of this compound, could be explored in various palladium-catalyzed cross-coupling reactions, rhodium-catalyzed hydrogenations, or other transformations where bidentate phosphine ligands are known to be effective. The steric and electronic properties of the resulting ligand could be fine-tuned by modifying the substituents on the phosphorus atoms.

While no specific studies detailing the synthesis and catalytic application of diphosphine ligands derived directly from this compound were identified, the general utility of pyrrole-based phosphine ligands is recognized in the field.

Table 1: Potential Homogeneous Catalytic Applications for Derivatives of this compound

| Catalytic Reaction | Potential Ligand Derivative | Metal Center | Anticipated Role of the Ligand |

| Suzuki Coupling | Diphosphine | Palladium | Enhance catalyst stability and influence product yield and selectivity. |

| Heck Coupling | Diphosphine | Palladium | Control regioselectivity and catalyst lifetime. |

| Asymmetric Hydrogenation | Chiral Diphosphine | Rhodium, Ruthenium | Induce enantioselectivity in the reduction of prochiral substrates. |

| Hydroformylation | Diphosphine | Rhodium, Cobalt | Control the linear to branched aldehyde ratio (l/b ratio). |

Heterogeneous Catalysis

The field of heterogeneous catalysis often relies on the immobilization of catalytically active species onto solid supports to facilitate catalyst separation and reuse. The hydroxymethyl groups of this compound provide convenient anchor points for its attachment to various support materials, such as silica, alumina, or polymers.

Use as a Precursor for Supported Catalysts:

The compound can be grafted onto a solid support through reactions of its hydroxymethyl groups with surface functionalities of the support. For example, it could be reacted with surface silanol groups on silica gel to form stable ether linkages. Subsequent functionalization of the pyrrole ring or the remaining hydroxymethyl group could then be performed to introduce catalytically active sites.

Alternatively, the pyrrole moiety itself can act as a ligand for metal nanoparticles. The immobilization of this compound on a support, followed by the deposition of metal precursors and subsequent reduction, could lead to the formation of supported metal nanoparticle catalysts. The pyrrole derivative would act as a stabilizing agent, preventing the aggregation of the nanoparticles and potentially modifying their catalytic properties.

Furthermore, pyrrole-based conjugated microporous polymers have been investigated as efficient heterogeneous catalysts. nih.gov While not specifically using the 1-methyl-2,3-bis(hydroxymethyl) substituted pyrrole, these studies demonstrate the potential of pyrrole-containing polymeric structures in catalysis. nih.gov The diol functionality of the target compound could be exploited for the synthesis of novel polymers with built-in catalytic sites.

Table 2: Potential Strategies for Heterogeneous Catalyst Development from this compound

| Support Material | Immobilization Strategy | Potential Catalytic Application |

| Silica (SiO₂) | Covalent grafting via hydroxymethyl groups. | Supported metal nanoparticle catalysis (e.g., for hydrogenations or oxidations). |

| Alumina (Al₂O₃) | Adsorption or covalent attachment. | Acid-base catalysis or as a support for metal catalysts. |

| Polymeric Resins | Incorporation as a functional monomer during polymerization. | Polymer-supported catalysis, enabling easy catalyst recovery. |

While the direct application of this compound in catalysis is not yet a well-explored area of research, its chemical structure presents significant potential for its use as a precursor for both homogeneous ligands and heterogeneous catalyst systems. Further research into the derivatization of its hydroxymethyl groups and its incorporation into larger catalytic architectures could unveil novel and efficient catalysts for a range of chemical transformations.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

The advancement of research into 2,3-Bis(hydroxymethyl)-1-methylpyrrole is intrinsically linked to the availability of efficient and sustainable methods for its synthesis. Currently, the preparation of polysubstituted pyrroles can be complex and often requires multi-step procedures. pharmaguideline.com

A promising avenue for future research lies in the development of catalytic one-pot syntheses. For instance, methods for synthesizing N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran (B146720) and various amines in the presence of iron(III) chloride in water have been reported, showcasing a move towards greener chemistry. organic-chemistry.org Exploring similar catalytic systems for the synthesis of 2,3-disubstituted pyrroles, including the target compound, would be a significant step forward. This could involve the catalytic reduction of more readily available precursors such as 1-methylpyrrole-2,3-dicarboxylic acid or 2,3-diformyl-1-methylpyrrole. The direct synthesis from simple, acyclic precursors through domino reactions catalyzed by transition metals is another area ripe for exploration.

Furthermore, the principles of green chemistry, such as the use of renewable starting materials, solvent-free reaction conditions, and energy-efficient methods like microwave-assisted synthesis, should be at the forefront of developing new synthetic routes.

Expansion of Applications in Emerging Material Technologies

The two reactive hydroxymethyl groups on the this compound scaffold make it an attractive building block for novel polymers and materials. The hydroxyl functionalities can readily undergo esterification or etherification reactions, allowing for the incorporation of this pyrrole (B145914) unit into polyester (B1180765) or polyether chains.

Future research should focus on synthesizing and characterizing polymers derived from this compound. These materials could possess interesting thermal, mechanical, and electronic properties. For example, the pyrrole ring, being an electron-rich aromatic system, can contribute to the conductivity of the resulting polymers, making them potential candidates for organic semiconductors or conductive coatings.

Another area of interest is the development of cross-linked materials. The bifunctionality of the molecule allows for the formation of three-dimensional networks. These could be explored for applications such as in the formulation of thermosetting resins, hydrogels, or as porous materials for catalysis or separation technologies.

Deeper Understanding of Complex Reaction Mechanisms

The reactivity of the pyrrole ring is well-established, but the interplay of substituents at the 2 and 3 positions, particularly the hydroxymethyl groups, can lead to complex reaction pathways. A thorough understanding of these mechanisms is crucial for controlling the outcome of chemical transformations and for designing new synthetic strategies.

Future investigations should employ a combination of experimental and computational methods to elucidate the mechanisms of reactions involving this compound. For example, studying the kinetics and intermediates of its reactions, such as electrophilic substitution or oxidation, would provide valuable insights. Computational modeling can help to predict the most likely reaction pathways and transition states, guiding experimental work.

A study on the antimitotic activity of various pyrrolic alcohols, including 2,3-bis-hydroxymethyl-1-methylpyrrole, highlighted its high activity and low cytotoxicity. nih.gov Understanding the mechanism of this biological activity at a molecular level, including its interactions with cellular targets, is a significant challenge that warrants further investigation. nih.gov

Exploration of Novel Derivatization Pathways and Scaffold Diversity

The hydroxymethyl groups of this compound are versatile handles for a wide range of chemical modifications. Future research should systematically explore these derivatization pathways to generate a library of novel compounds with diverse functionalities.

Key areas for exploration include:

Oxidation: Selective oxidation of one or both hydroxymethyl groups to aldehydes or carboxylic acids would provide access to a new set of reactive intermediates. For example, the corresponding dialdehyde (B1249045) could be a precursor for macrocyclic compounds through condensation reactions.

Halogenation: Conversion of the hydroxyl groups to halomethyl groups would create reactive sites for nucleophilic substitution, enabling the introduction of a wide variety of other functional groups.

Cyclization Reactions: The adjacent hydroxymethyl groups could be used to construct fused ring systems. For instance, reaction with carbonyl compounds could lead to the formation of fused acetals, creating novel heterocyclic scaffolds.

Click Chemistry: Modification of the hydroxymethyl groups with azide (B81097) or alkyne functionalities would allow for their use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a powerful tool for creating complex molecules.

Computational Design of Pyrrole-Based Systems with Targeted Functionalities

Computational chemistry and molecular modeling offer powerful tools for the rational design of new molecules with specific properties. In the context of this compound, computational methods can be employed to predict the properties of its derivatives and to guide synthetic efforts.

Future research in this area could involve:

Structure-Property Relationship Studies: Using quantum chemical calculations to understand how different substituents on the hydroxymethyl groups or the pyrrole ring affect the electronic and optical properties of the molecule. This could be used to design new dyes, sensors, or electronic materials.

Docking Studies: If a biological target for this class of compounds is identified, molecular docking simulations could be used to design derivatives with improved binding affinity and selectivity. This would be particularly relevant for developing new therapeutic agents based on the observed antimitotic activity. nih.gov

Reaction Modeling: As mentioned in section 8.3, computational modeling can be used to predict the feasibility and outcome of new reactions, accelerating the discovery of novel derivatization pathways.

A study on the distribution of tritium-labelled 2,3-bis-hydroxymethyl-1-methylpyrrole in rats showed a significant accumulation in the glandular stomach, which was related to the acidity of the tissue. nih.gov Computational models could be used to investigate the interactions of this molecule with biological membranes and transport proteins to better understand its pharmacokinetic properties. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.